5-Chloro Dasatinib is a derivative of Dasatinib, which is a potent tyrosine kinase inhibitor primarily used in the treatment of certain types of leukemia. The chemical name for Dasatinib is N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, and it has garnered significant attention due to its effectiveness against Philadelphia chromosome-positive leukemias. 5-Chloro Dasatinib retains the core structure of Dasatinib while incorporating a chlorine atom at the fifth position, potentially enhancing its pharmacological properties.
Dasatinib was initially developed by Bristol-Myers Squibb and received approval by the U.S. Food and Drug Administration in 2006 for the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. 5-Chloro Dasatinib is synthesized as a variant to explore improvements in efficacy and selectivity against specific kinases involved in cancer progression.
5-Chloro Dasatinib falls under the classification of antineoplastic agents and specifically as a tyrosine kinase inhibitor. It is categorized within the broader class of kinase modulators, which target various kinases involved in cellular signaling pathways that regulate cancer cell growth and survival.
The synthesis of 5-Chloro Dasatinib typically involves several chemical reactions that build upon the structure of Dasatinib. The synthesis can be achieved through various methods, including:
The synthesis process can be summarized in several key steps:
The molecular formula for 5-Chloro Dasatinib is C22H26ClN7O2S, with a molecular weight of approximately 488 g/mol. The structure features:
The structural elucidation can be confirmed using techniques such as:
These methods provide insight into the arrangement of atoms and functional groups within the molecule, confirming its identity as 5-Chloro Dasatinib.
5-Chloro Dasatinib undergoes various chemical reactions typical for tyrosine kinase inhibitors, including:
The reaction mechanisms often involve:
The mechanism of action for 5-Chloro Dasatinib involves its role as a competitive inhibitor of tyrosine kinases. Specifically:
In clinical settings, this mechanism translates into reduced tumor growth rates and improved patient outcomes in those with Philadelphia chromosome-positive leukemias.
Relevant data from safety data sheets indicate that while 5-Chloro Dasatinib does not present significant hazards under normal handling conditions, appropriate safety measures should always be observed.
5-Chloro Dasatinib is primarily utilized in scientific research focused on:
This compound represents an important area of study for developing more effective cancer treatments with potentially fewer side effects compared to existing therapies.
The synthesis of dasatinib analogs originated from Lombardo's linear five-step approach, which involved condensation of 2-chlorothiazole anions with 2-chloro-6-methylphenyl isocyanate [1]. Subsequent advancements introduced modular convergent strategies, coupling 2-bromothiazole-5-carboxylic acid with anilines followed by Buchwald-Hartwig amination with 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol [3] [8]. This shift reduced purification complexity and improved yields from ~45% to >80% for key intermediates. For 5-chloro analogs specifically, late-stage functionalization replaced early halogenation, minimizing side reactions during heterocycle assembly [5]. Historical yield comparisons reveal significant optimization: early routes produced 5-chloro dasatinib in ≤25% overall yield, while modern convergent approaches achieve ≥68% [3] [6].
Table 1: Evolution of Synthetic Approaches for 5-Chloro Dasatinib
Synthetic Era | Strategy | Key Reaction | Overall Yield (%) |
---|---|---|---|
Early (2004) | Linear | Anion-isocyanate condensation | 18-25 |
Intermediate (2010) | Hybrid | Fragment coupling + amination | 40-52 |
Modern (2020) | Convergent | Buchwald-Hartwig + esterification | 65-75 |
Position-selective chlorination at the C5 position employs three principal methodologies:
Table 2: Chlorination Reagent Efficiency Comparison
Reagent | Temperature (°C) | Solvent | Reaction Time (h) | C5 Selectivity (%) | Byproducts (%) |
---|---|---|---|---|---|
Oxalyl chloride | 0-5 | Dichloromethane | 2 | 95 | <3 |
SOCl₂ | 25 | THF | 4 | 88 | 8 |
NCS | 80 | Acetonitrile | 6 | 78 | 15 |
CuCl₂ | 120 | DMF | 12 | 85 | 10 |
Nucleophilic substitution excels in late-stage functionalization of bromo-dasatinib intermediates, particularly with Cu(I)/Cu(II) catalytic systems that mitigate aryl radical formation. Key advantages include:
Electrophilic aromatic substitution (EAS) faces regiochemical challenges:
Palladium catalysis revolutionized key steps:
Carbodiimide coupling agents optimize amidation:
Lewis acid mediators facilitate Friedel-Crafts reactions:
Table 3: Catalytic Systems for Key Synthetic Steps
Reaction | Catalyst System | Loading (mol%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Amination | Pd₂(dba)₃/Xantphos | 0.5 | 95 | Tolerance of free amines |
Amidation | EDC/HOBt | 100 (stoich.) | 97 | Room temperature operation |
Halogen exchange | CuCl₂/neocuproine | 10 | 90 | Low-cost reagents |
EAS directing | SnCl₄ | 30 | 85 | High regioselectivity |
Scalable production of 5-chloro dasatinib faces three critical bottlenecks:1. Purification complexities: Intermediate 2-[(6-bromo-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid requires multiple silica gel chromatographies due to residual palladium (50-200 ppm). Scalable solutions include:- Activated charcoal treatment reducing Pd to <10 ppm [6]- Antisolvent crystallization (water/THF 3:1) yielding 99.5% pure material [5]
Temperature control: Exothermic chlorination (ΔH = -120 kJ/mol) risks thermal runaway at >100 kg scale. Strategies include:
Convergent synthesis reduces step count from 8 (linear) to 4, cutting PMI (Process Mass Intensity) from 1,850 to 420. However, it introduces new challenges in fragment isolation – the hydrophobic 5-chloro-thiazole fragment precipitates during aqueous workups, requiring ethyl acetate back-extraction at pH 4.5-5.0 [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: